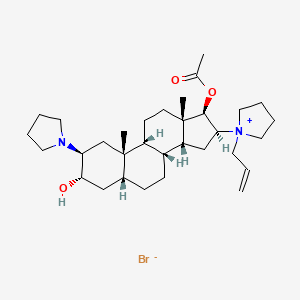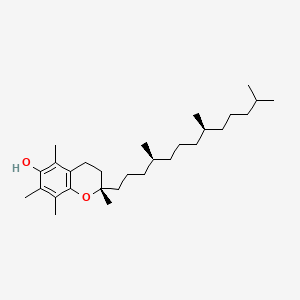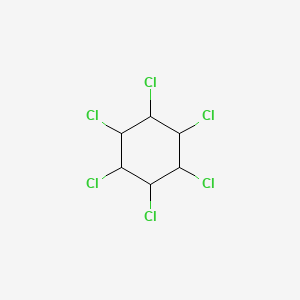
Darexaban-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darexaban-d3 Maleate, also known as YM150, is a direct inhibitor of factor Xa . It was developed by Astellas Pharma as an experimental drug that acts as an anticoagulant and antithrombotic to prevent venous thromboembolism after major orthopaedic surgery, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome . It is used in the form of the maleate .
Molecular Structure Analysis
The molecular formula of Darexaban Maleate is C31H34N4O8 . Its average mass is 590.624 Da and its monoisotopic mass is 590.237671 Da . The structure of Darexaban-d3 Maleate can be studied using various types of NMR solvents .
Chemical Reactions Analysis
Darexaban is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714) during first pass metabolism via glucuronidation . The metabolism of darexaban also occurs in the small intestine but to a much lesser extent . The enzymes responsible for the N-oxidation of darexaban glucuronide and the glucuronidation of darexaban N-oxides in human liver microsomes have been identified .
Mechanism of Action
Darexaban acts as a direct inhibitor of Factor Xa . Factor Xa (FXa) is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade. FXa cleaves prothrombin to its active form thrombin, which then acts to convert soluble fibrinogen to insoluble fibrin and to activate platelets. Stabilization of the platelet aggregation by fibrin mesh ultimately leads to clot formation .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Darexaban-d3 Maleate involves the synthesis of Darexaban-d3 followed by its reaction with Maleic acid to form Darexaban-d3 Maleate.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-2-oxoacetic acid", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-2-yl)acetamide", "Deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-4-yl)acetamide", "Maleic acid" ], "Reaction": [ "Step 1: Synthesis of Darexaban-d3", "a. Condensation of deuterated benzaldehyde with deuterated 2-(2-methyl-1H-imidazol-1-yl)-2-oxoacetic acid in the presence of sodium triacetoxyborohydride to form deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(deuteromethyl)acetamide.", "b. Reduction of deuterated 2-(2-methyl-1H-imidazol-1-yl)-N-(deuteromethyl)acetamide with sodium borohydride to form Darexaban-d3.", "Step 2: Synthesis of Darexaban-d3 Maleate", "a. Reaction of Darexaban-d3 with Maleic acid in the presence of a suitable solvent such as ethanol or methanol to form Darexaban-d3 Maleate.", "b. The product can be purified by recrystallization or other suitable methods." ] } | |
CAS RN |
1346606-64-1 |
Molecular Formula |
C₃₁H₃₁D₃N₄O₈ |
Molecular Weight |
593.64 |
synonyms |
N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)


![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)

